![molecular formula C13H15N3OS B2393408 1-[4-(Benzothiazol-2-yl)piperazino]ethanone CAS No. 172038-65-2](/img/structure/B2393408.png)
1-[4-(Benzothiazol-2-yl)piperazino]ethanone
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Overview
Description
Synthesis Analysis
An efficient eco-friendly microwave-assisted synthesis of a similar compound, “1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone”, has been reported . The synthesis was carried out under optimized copper catalyst copper(II) sulfate pentahydrate/sodium ascorbate, t-BuOH/water (1:1, v/v) to afford the regioselective 1,4-disubstituted 1,2,3-triazole isomer .Molecular Structure Analysis
The crystal structure of a similar compound, “1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone”, demonstrated a conventional chair conformation for the piperazine ring .Chemical Reactions Analysis
The reactions involved in the synthesis of the similar compound were greatly accelerated using microwave irradiation .Scientific Research Applications
Antibacterial Activity
- Researchers have synthesized a library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, including this compound .
Antipsychotic Properties
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives act as dopamine and serotonin antagonists, making them relevant for antipsychotic drug development .
Bioactive Scaffold
Urinary Dysfunction Treatment
- Benzisothiazole derivatives, related to this compound, have been investigated for urinary dysfunction treatment .
Antifungal and Antibacterial Agents
- Benzisothiazole derivatives, including this compound, exhibit antibacterial and antifungal properties .
MC4 Receptor Agonistic Activity
Future Directions
properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-10(17)15-6-8-16(9-7-15)13-14-11-4-2-3-5-12(11)18-13/h2-5H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYGRKJPINOEEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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